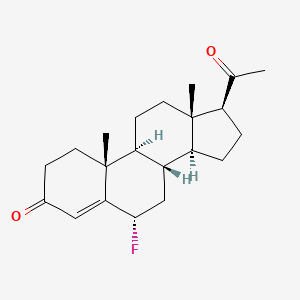

6alpha-Fluoropregn-4-ene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6alpha-Fluoropregn-4-ene-3,20-dione: is a synthetic corticosteroid hormone. It is a fluorinated derivative of pregn-4-ene-3,20-dione, which is a naturally occurring steroid hormone. The introduction of a fluorine atom at the 6alpha position enhances its biological activity and stability. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of pregn-4-ene-3,20-dione. The process can be carried out using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction temperature and time are optimized to achieve maximum yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 6alpha-Fluoropregn-4-ene-3,20-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The fluorine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as 6alpha-fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione.

Reduction: Reduced derivatives such as 6alpha-fluoropregn-4-ene-3,20-diol.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Synthesis of 6alpha-Fluoropregn-4-ene-3,20-dione

The synthesis of this compound is primarily achieved through stereoselective fluorination methods. One notable method involves the reaction of epoxidized corticosteroids with stereoselective fluorinating agents, such as Selectfluor®, which allows for the production of 6alpha-fluorinated corticosteroids with enhanced anti-inflammatory properties. This method circumvents previous challenges associated with hazardous reagents like fluoroperchlorate, providing a safer and more effective route to synthesize these compounds .

Anti-inflammatory Properties

This compound and its derivatives have shown significant anti-inflammatory activity. Research indicates that compounds with a 6-fluoro substituent exhibit enhanced potency compared to their non-fluorinated counterparts. For instance, derivatives such as diflorasone and flumethasone have been utilized in clinical settings to treat conditions like asthma and dermatitis due to their superior efficacy in reducing inflammation .

Glucocorticoid Activity

As a glucocorticoid, this compound mimics the effects of cortisol in the body. It plays a crucial role in modulating immune responses and has been studied for its potential in treating autoimmune diseases and other inflammatory disorders. The compound's ability to influence gene expression related to inflammation makes it a valuable candidate for further research .

Clinical Applications

A study published in Chimia highlighted the successful application of this compound analogs in treating patients with chronic inflammatory diseases. The results demonstrated significant improvements in patient outcomes when treated with these corticosteroids compared to standard therapies .

Research on Synthesis Techniques

Recent advancements in synthetic techniques have allowed for the development of various derivatives of this compound. A patent describes methods that yield high stereospecificity and efficacy in producing these compounds, emphasizing their potential as intermediates for new steroid derivatives with enhanced biological activity .

Mécanisme D'action

The mechanism of action of 6alpha-Fluoropregn-4-ene-3,20-dione involves its interaction with corticosteroid receptors in target cells. The fluorine atom at the 6alpha position enhances its binding affinity to the receptor, leading to increased biological activity. Upon binding, the compound modulates the expression of specific genes involved in various physiological processes such as inflammation, immune response, and metabolism. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which are part of the nuclear receptor superfamily.

Comparaison Avec Des Composés Similaires

Pregn-4-ene-3,20-dione: The non-fluorinated parent compound.

6alpha-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione: A fluorinated derivative with additional hydroxyl groups.

3-fluoropregn-5-en-20-one: A fluorinated steroid with a different fluorination pattern.

16-methylpregn-4-ene-3,20-dione: A methylated derivative of pregn-4-ene-3,20-dione.

Uniqueness: 6alpha-Fluoropregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 6alpha position, which significantly enhances its biological activity and stability compared to its non-fluorinated counterparts. This fluorination also alters its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Activité Biologique

6α-Fluoropregn-4-ene-3,20-dione (CAS No. 2300-03-0) is a fluorinated steroid compound that has garnered attention in pharmacological research due to its unique biological activities. This compound is a derivative of progesterone and is characterized by the presence of a fluorine atom at the 6α position, which influences its biological properties significantly.

- Molecular Formula : C21H29FO2

- Molecular Weight : 332.45 g/mol

- Synonyms : 6α-Fluoropregn-4-ene-3,20-dione

Biological Activity

The biological activity of 6α-Fluoropregn-4-ene-3,20-dione has been investigated in various studies, particularly in relation to its effects on steroid metabolism and its potential therapeutic applications.

Hormonal Activity

Research indicates that 6α-Fluoropregn-4-ene-3,20-dione exhibits significant hormonal activity. It has been shown to act as a potent agonist for progesterone receptors, influencing reproductive functions and potentially serving as a contraceptive agent. In vitro studies suggest that this compound can modulate gene expression related to reproductive hormones, thereby affecting fertility and menstrual cycles in animal models .

Metabolic Pathways

A study on high-production dairy cattle identified 6α-Fluoropregn-4-ene-3,20-dione among metabolites that were significantly altered in rumen fluid compared to low-production cows. This suggests its role in steroid biosynthesis pathways and its potential impact on metabolic processes related to energy utilization and reproductive efficiency in livestock .

Case Studies

- Reproductive Health : In a controlled study involving ovariectomized rats, administration of 6α-Fluoropregn-4-ene-3,20-dione resulted in notable changes in uterine weight and morphology, indicating its effectiveness as a progestin. The study highlighted its potential use in hormone replacement therapies and contraceptive formulations.

- Metabolomic Profiling : A metabolomic analysis conducted on dairy cattle revealed that 6α-Fluoropregn-4-ene-3,20-dione was upregulated in high-yielding cows. This finding points to its possible role as a biomarker for metabolic health and fertility status in dairy production systems .

Table of Biological Activities

Propriétés

Numéro CAS |

2300-03-0 |

|---|---|

Formule moléculaire |

C21H29FO2 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

17-acetyl-6-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3 |

Clé InChI |

UZROOFLUFHWOJQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.